molecular formula C24H21ClN6O3 B2654155 N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide CAS No. 1029750-96-6

N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide

Cat. No. B2654155
CAS RN: 1029750-96-6
M. Wt: 476.92
InChI Key: LCYODYWAPVCVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide, commonly known as MPPT, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds similar to N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide has focused on the synthesis and chemical characterization of related compounds. For instance, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized, characterized by 1H NMR, IR, and MS, showing the diverse possibilities in synthesizing and characterizing related compounds (Yang Jing, 2010).

Application in Drug Synthesis

Some research has explored the role of similar compounds in the synthesis of drugs. For example, N-(2-Hydroxyphenyl)acetamide, a related compound, has been studied as an intermediate for the complete natural synthesis of antimalarial drugs (Deepali B Magadum & G. Yadav, 2018).

Antimicrobial Properties

Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. Research in this area includes the synthesis of novel imines and thiazolidinones, which demonstrated antibacterial and antifungal activities (N. Fuloria et al., 2009).

Enzymatic and Biological Activities

Studies on related compounds have investigated their enzymatic and biological activities. For instance, the synthesis and characterization of less symmetrical dicopper(II) complexes with similar compounds have provided insights into the influence of a thioether group close to the metal site, modeling the active site of type 3 copper proteins (Michael Merkel et al., 2005).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O3/c1-14(2)33-18-8-5-16(6-9-18)22-28-21(34-29-22)12-30-13-26-23-19(24(30)32)11-27-31(23)17-7-4-15(3)20(25)10-17/h4-11,13-14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYODYWAPVCVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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